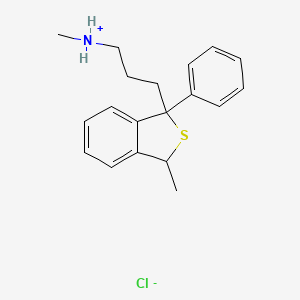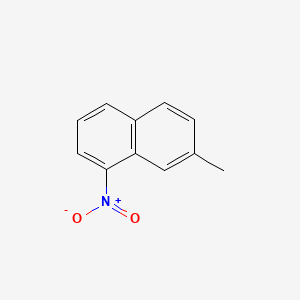![molecular formula C40H54N4NiO4 B13759324 Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- CAS No. 56557-00-7](/img/structure/B13759324.png)
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- is a coordination compound featuring nickel as the central metal ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- typically involves the reaction of nickel salts with 2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-one ligands. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the coordination of the ligands to the nickel ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can alter the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions can occur, where the pyrazolone ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- exerts its effects involves coordination to specific molecular targets. The nickel ion can interact with various biological molecules, altering their function and leading to the observed biological activities. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(II) bis(dithiolene) complexes
- Nickel(II) bis(acetylacetonate) complexes
- Nickel(II) bis(salicylaldehyde) complexes
Uniqueness
Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and biological applications compared to other nickel complexes .
Propiedades
Número CAS |
56557-00-7 |
|---|---|
Fórmula molecular |
C40H54N4NiO4 |
Peso molecular |
713.6 g/mol |
Nombre IUPAC |
4-decanoyl-5-methyl-2-phenylpyrazol-3-olate;nickel(2+) |
InChI |
InChI=1S/2C20H28N2O2.Ni/c2*1-3-4-5-6-7-8-12-15-18(23)19-16(2)21-22(20(19)24)17-13-10-9-11-14-17;/h2*9-11,13-14,24H,3-8,12,15H2,1-2H3;/q;;+2/p-2 |
Clave InChI |
JNZYDMUGUWWLDV-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)[O-].CCCCCCCCCC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


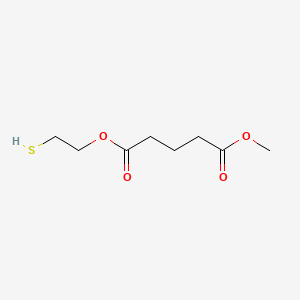
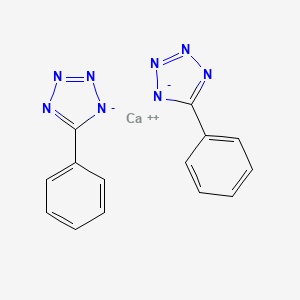
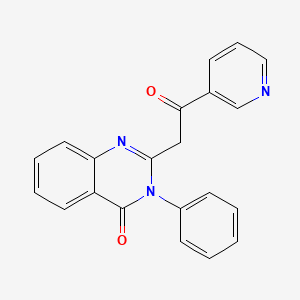

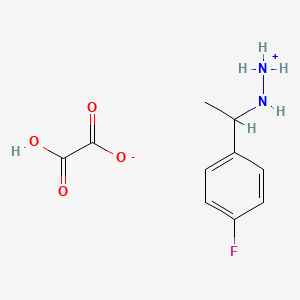

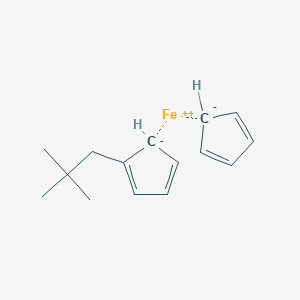
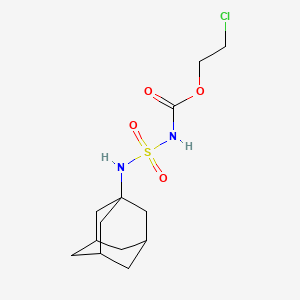
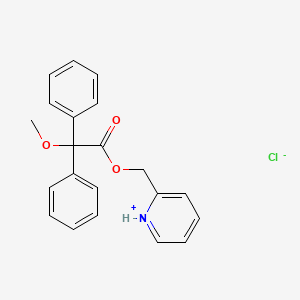


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
